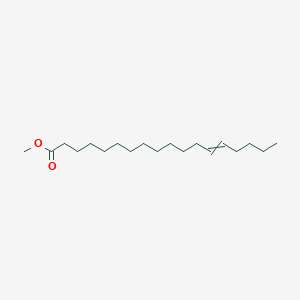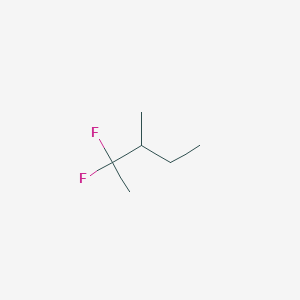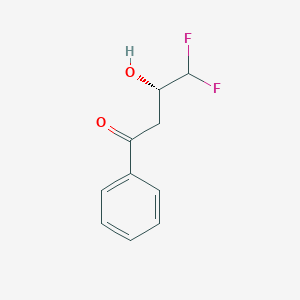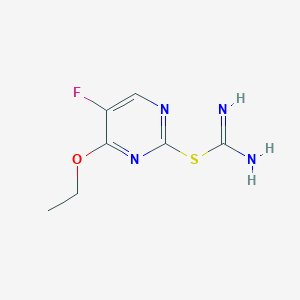
Methyl 13-octadecenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a monounsaturated fatty acid ester commonly found in various natural sources, including cod liver oil . This compound is characterized by its long hydrocarbon chain and a single double bond located at the 13th carbon atom from the methyl end.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 13-octadecenoate can be synthesized through the esterification of 13-octadecenoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the esterification process to completion .
Industrial Production Methods
In industrial settings, this compound is often produced from natural oils and fats through transesterification. This process involves reacting triglycerides with methanol in the presence of a base catalyst, such as sodium methoxide or potassium hydroxide, to yield fatty acid methyl esters, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 13-octadecenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides and hydroperoxides.
Reduction: It can be reduced to form saturated fatty acid esters.
Substitution: It can undergo substitution reactions at the double bond position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Halogenation using bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Epoxides and hydroperoxides.
Reduction: Saturated fatty acid methyl esters.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Methyl 13-octadecenoate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in mass spectrometry and chromatography studies.
Biology: Studied for its role in lipid metabolism and as a component of cell membranes.
Medicine: Investigated for its potential anti-inflammatory and antiprotozoal properties.
Industry: Utilized in the production of biodiesel and as a lubricant additive.
Mécanisme D'action
The mechanism of action of methyl 13-octadecenoate involves its incorporation into lipid bilayers, affecting membrane fluidity and function. It can also act as a substrate for various enzymes involved in lipid metabolism, influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl oleate: Another monounsaturated fatty acid methyl ester with a double bond at the 9th carbon.
Methyl linoleate: A polyunsaturated fatty acid methyl ester with two double bonds at the 9th and 12th carbons.
Methyl stearate: A saturated fatty acid methyl ester with no double bonds.
Uniqueness
Methyl 13-octadecenoate is unique due to its specific double bond position at the 13th carbon, which imparts distinct chemical and physical properties compared to other fatty acid methyl esters. This unique structure influences its reactivity and applications in various fields .
Propriétés
Numéro CAS |
42199-38-2 |
|---|---|
Formule moléculaire |
C19H36O2 |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
methyl octadec-13-enoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-7H,3-5,8-18H2,1-2H3 |
Clé InChI |
OPLQDSJPOHPOSZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CCCCCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate](/img/structure/B13416951.png)






